molecular formula C11H12N2O B13045335 (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol

(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol

Cat. No.: B13045335
M. Wt: 188.23 g/mol
InChI Key: KSUDWYDDYBJRHF-JTQLQIEISA-N
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Description

(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol is a chemical compound that features a quinoline ring attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol typically involves the reaction of 6-chloroquinoline with ®-2-aminoethanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the aminoethanol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The quinoline ring can be reduced under specific conditions to form tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for forming amides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

(2r)-2-Amino-2-(6-quinolyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol exerts its effects often involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-2-(6-quinolyl)ethan-1-ol: Unique due to its specific substitution pattern on the quinoline ring.

    Quinoline derivatives: Share the quinoline core but differ in substituents, affecting their chemical and biological properties.

    Aminoethanol derivatives: Similar in having an aminoethanol moiety but differ in the attached aromatic ring.

Uniqueness

This compound is unique due to its combination of a quinoline ring and an aminoethanol group, which imparts specific chemical reactivity and biological activity not found in other similar compounds.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(2R)-2-amino-2-quinolin-6-ylethanol

InChI

InChI=1S/C11H12N2O/c12-10(7-14)8-3-4-11-9(6-8)2-1-5-13-11/h1-6,10,14H,7,12H2/t10-/m0/s1

InChI Key

KSUDWYDDYBJRHF-JTQLQIEISA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)[C@H](CO)N)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(CO)N)N=C1

Origin of Product

United States

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